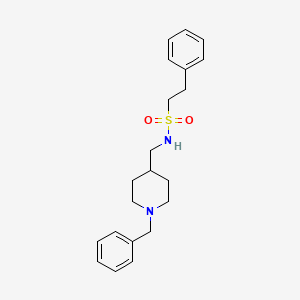

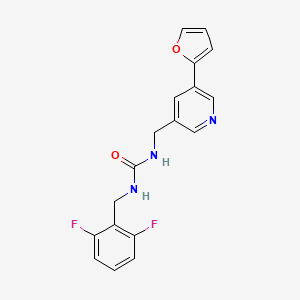

1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific, medical, or industrial fields.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis

This involves a detailed look at the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve detailing any known reactions that the compound undergoes, including reactants, products, conditions, and mechanisms.Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, stability, and other relevant physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Derivatives

Researchers have synthesized novel pyridine and naphthyridine derivatives, exploring the reactivity of compounds with similar structural motifs. For instance, Abdelrazek et al. (2010) synthesized a range of derivatives through reactions involving dimerization, coupling with arene diazonium salts, and reactions with hydrazines and urea derivatives, demonstrating the compound's utility in generating structurally diverse molecules with potential biological activity Abdelrazek et al., 2010.

Intramolecular Hydrogen Bonding and Complexation

Chien et al. (2004) studied the equilibria between conformational isomers of pyrid-2-yl ureas, revealing small preferences for certain forms influenced by the presence of electron-withdrawing substituents. This work highlights the significance of structural modifications on the binding interactions and complexation behaviors of these compounds, including their ability to bind cytosine with considerable binding constants Chien et al., 2004.

Metallo-Supramolecular Assemblies

Troff et al. (2012) prepared a series of di-(m-pyridyl)-urea ligands, demonstrating control over the position of pyridine N atoms relative to the urea carbonyl group. These ligands were used to assemble metallo-supramolecular macrocycles, showcasing the compound's potential in creating structures with specific coordination patterns and hydrogen bonding sites for advanced materials and catalysis applications Troff et al., 2012.

Fungicidal Activities

Song et al. (2008) synthesized N-(2,6-difluorobenzoyl)-N′-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea and characterized its structure, demonstrating significant fungicidal activities against various pathogens. This research indicates the potential of derivatives for agricultural applications, highlighting the compound's relevance in developing new fungicides Song et al., 2008.

Safety And Hazards

This would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.

Zukünftige Richtungen

This would involve a discussion of potential future research directions or applications for the compound, based on its known properties and effects.

Please note that without specific information on the compound , this is a general approach and may not apply in all cases. For a detailed analysis, it would be best to consult a specialist or conduct a thorough literature review.

Eigenschaften

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O2/c19-15-3-1-4-16(20)14(15)11-23-18(24)22-9-12-7-13(10-21-8-12)17-5-2-6-25-17/h1-8,10H,9,11H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJJFEHSKOWOAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC(=O)NCC2=CC(=CN=C2)C3=CC=CO3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-Difluorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![4-[(2-Nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B2819809.png)